

Application of Rhodalin and Related Compounds in Rheumatoid Arthritis Research

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Compound of Interest

Compound Name: *Rhodalin*

Cat. No.: *B12735628*

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Introduction

Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent inflammation of the synovial joints, leading to progressive cartilage and bone destruction. Current therapeutic strategies often involve the use of disease-modifying antirheumatic drugs (DMARDs), but these can be associated with significant side effects and loss of efficacy over time. This has spurred research into novel therapeutic agents, including natural compounds with anti-inflammatory and immunomodulatory properties.

This document provides detailed application notes and protocols on the use of compounds derived from Rhodiola and Rhododendron species in rheumatoid arthritis research. While the term "**Rhodalin**," a flavonol found in Rhodiola species, was specified, the current body of scientific literature primarily focuses on the therapeutic effects of broader extracts of Rhodiola rosea and Rhododendron molle, or other specific active constituents such as salidroside, rhodojaponins, quercetin, and kaempferol. These compounds have shown promise in preclinical models of RA by modulating key inflammatory signaling pathways and reducing disease severity.

These notes are intended to guide researchers in designing and executing experiments to further elucidate the mechanisms of action and therapeutic potential of these natural compounds in the context of rheumatoid arthritis.

Data Presentation

The following tables summarize the quantitative data from key studies on the effects of Rhodiola and Rhododendron extracts and their active compounds in preclinical models of rheumatoid arthritis.

Table 1: In Vivo Efficacy of Rhodiola rosea and Rhododendron molle Extracts in Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) Rat Models

Treatment	Animal Model	Dosage	Key Findings	Reference
Rhodiola rosea– Euonymus alatus drug pair (TY)	CIA Rats	Low (1.05 g/kg), Medium (2.1 g/kg), High (4.2 g/kg)	Significantly reduced paw swelling and arthritis scores in a dose- dependent manner.	[1]
Rhodiola rosea L. extract (RSE)	CIA Rats	150 mg/kg	Significantly decreased arthritic parameters.	[2]
Rhododendron molle G. Don extraction (RME)	AIA Rats	Not specified	Markedly reduced toe thickness and arthritis index.	[3]

Table 2: In Vitro Effects of Rhodiola rosea and Rhododendron molle Extracts and Active Compounds on RA-Related Cellular Models

Treatment	Cell Model	Concentration	Key Findings	Reference
Rhodiola rosea–Euonymus alatus drug pair (TY)	TNF- α -induced HFLS-RA cells	Not specified	Dose-dependently inhibited cell proliferation.	[1]
Chloroform extract from <i>R. molle</i> leaves (CERL)	LPS-induced RAW 264.7 cells	25 μ g/mL	Reduced NO release by 62%; decreased mRNA expression of COX-2, IL-6, IL-1 β , and TNF- α .	[4]
Rhodojaponin-III	Not specified	Not specified	Suppressed inflammatory responses and synovial hyperplasia in RA rats.	[3]
Hyperoside and Quercitrin	TNF- α -induced MH7A cells	Not specified	Inhibited cell proliferation and reduced pro-inflammatory cytokines.	[3]

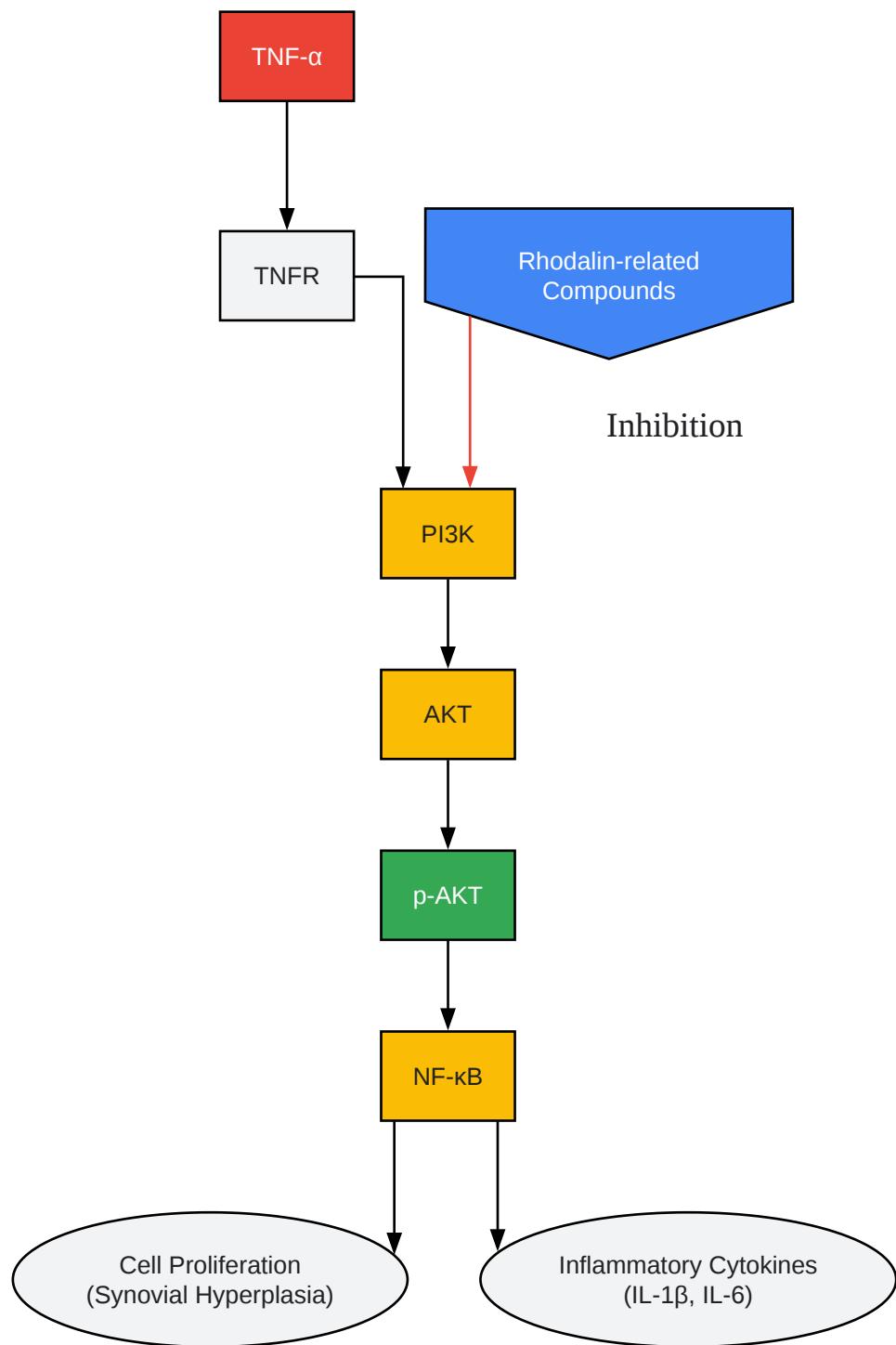
Signaling Pathways and Mechanisms of Action

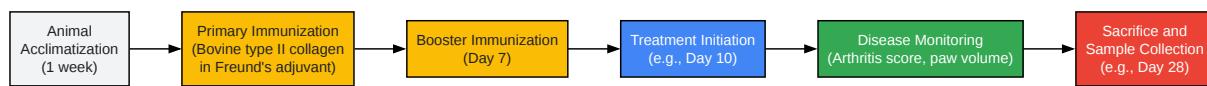
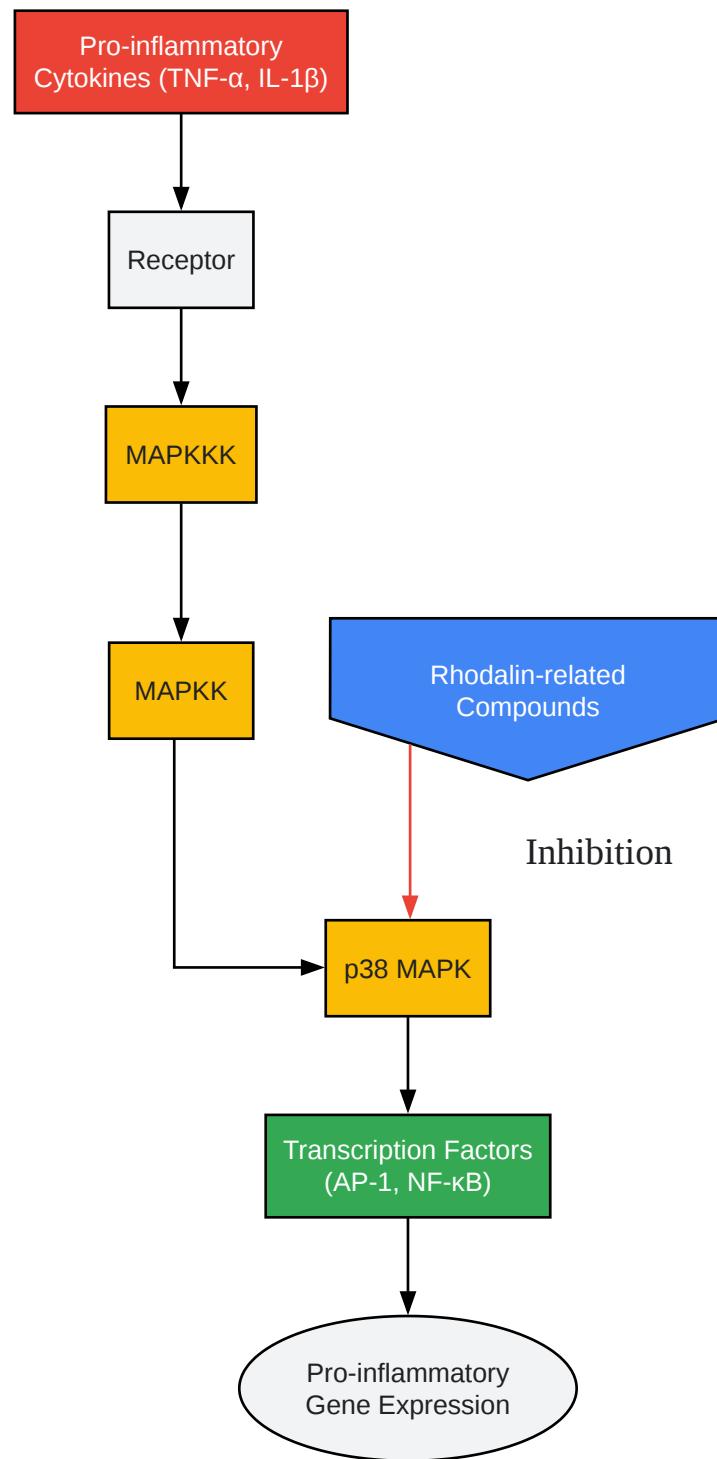
Research has indicated that extracts and active compounds from Rhodiola and Rhododendron species exert their anti-arthritic effects by modulating several key signaling pathways implicated in the pathogenesis of rheumatoid arthritis. These include the PI3K/AKT, MAPK, NF- κ B, and JAK-STAT pathways.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is crucial in regulating cell proliferation, survival, and inflammation. In the context of RA, its aberrant activation in fibroblast-like synoviocytes (FLS) contributes to

synovial hyperplasia and the production of inflammatory mediators.





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